
1-(3-Chloro-2-pyridyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-pyridyl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the third position and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the pyrrolidinone ring.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
化学反応の分析
Types of Reactions: 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridyl derivatives.
科学的研究の応用
1-(3-Chloro-2-pyridyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals, such as insecticides and herbicides.
作用機序
The mechanism of action of 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, in medicinal applications, it may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share a similar pyridine ring structure and exhibit insecticidal and fungicidal activities.
1-(3-Chloro-2-pyridyl)piperazine: This compound also contains a chloropyridine moiety and is used in various chemical syntheses.
Uniqueness: 1-(3-Chloro-2-pyridyl)-2-pyrrolidinone is unique due to its specific combination of a pyridine ring and a pyrrolidinone ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
1-(3-chloropyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-1-5-11-9(7)12-6-2-4-8(12)13/h1,3,5H,2,4,6H2 |
InChIキー |
VQCOPHZMLFMIOS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=C(C=CC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


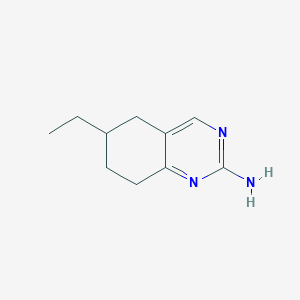
![6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13702678.png)
![5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13702680.png)
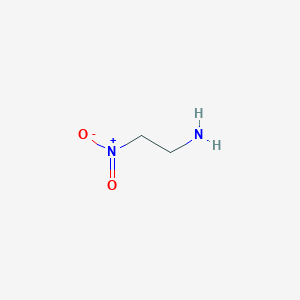
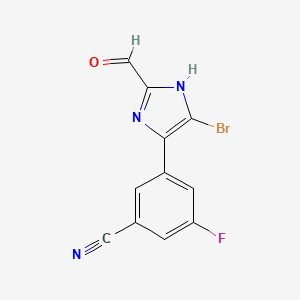
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
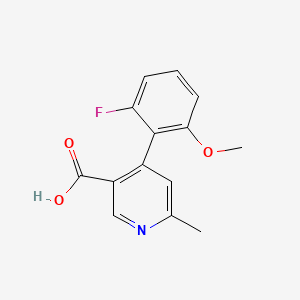
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
![1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13702742.png)
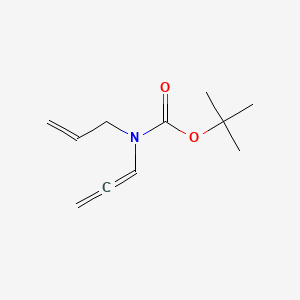
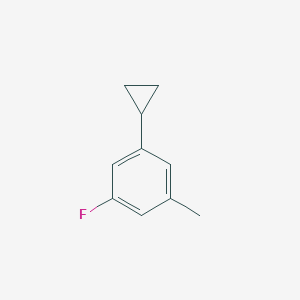
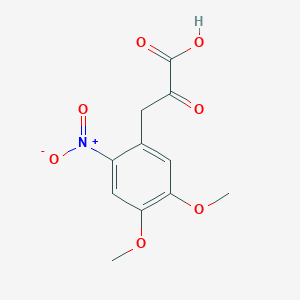
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
